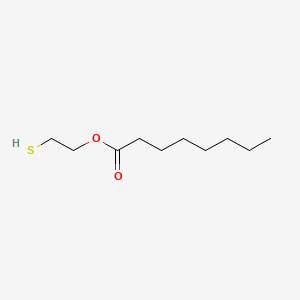

2-Mercaptoethyl octanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57813-59-9 |

|---|---|

Molecular Formula |

C10H20O2S |

Molecular Weight |

204.33 g/mol |

IUPAC Name |

2-sulfanylethyl octanoate |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-10(11)12-8-9-13/h13H,2-9H2,1H3 |

InChI Key |

BHWWTWCFLZECFZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCCS |

Canonical SMILES |

CCCCCCCC(=O)OCCS |

Other CAS No. |

57813-59-9 |

Origin of Product |

United States |

Current Research Landscape and Emerging Trends Pertaining to Organosulfur Esters

Organosulfur compounds, a broad class of molecules containing carbon-sulfur bonds, are integral to chemical and medicinal science. jmchemsci.com They are found in a wide array of biologically active molecules and play a crucial role in organic synthesis. jmchemsci.com The thioester group (R-S-C(=O)-R'), a key feature of 2-Mercaptoethyl octanoate (B1194180), is a prominent functional group within this class.

Recent research in organosulfur chemistry has been driven by the need for more efficient and sustainable synthetic methods. acs.org Thioesters are recognized as stable and accessible precursors for the synthesis of other organosulfur compounds, such as sulfinate esters, which have applications in pharmaceuticals and agrochemicals. rsc.org The development of novel catalytic systems and reaction pathways to form carbon-sulfur bonds continues to be a vibrant area of investigation. jmchemsci.com

A significant trend is the exploration of organosulfur compounds in the development of "smart" materials and for biomedical applications. frontiersin.org The unique redox properties of sulfur-containing functional groups are being harnessed to create materials that respond to specific stimuli. frontiersin.org Furthermore, the role of organosulfur compounds in biological systems continues to be a rich field of study, with ongoing efforts to understand their metabolic pathways and physiological functions. frontiersin.org

Interdisciplinary Relevance of 2 Mercaptoethyl Octanoate in Chemical Sciences

Catalytic Approaches in the Esterification of Thioalcohols and Carboxylic Acids for this compound Synthesis

Catalysis is fundamental to the efficient synthesis of thioesters like this compound. The direct esterification of a carboxylic acid and a thioalcohol requires a catalyst to proceed at a reasonable rate. The choice of catalyst—whether homogeneous, heterogeneous, or organocatalytic—profoundly influences the reaction's speed, yield, and environmental impact.

Homogeneous Catalysis for Efficient Synthesis Pathways

Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. iitm.ac.insavemyexams.com This type of catalysis is widely used for esterification due to the high activity and selectivity that can be achieved under relatively mild conditions. iitm.ac.in

Strong mineral acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), are classic homogeneous catalysts for esterification. google.com They function by protonating the carbonyl oxygen of the carboxylic acid (octanoic acid), thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the thioalcohol (2-mercaptoethanol). savemyexams.com The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester. google.com Transition metal complexes can also serve as homogeneous catalysts, often operating through changes in the metal's oxidation state to facilitate the reaction. senecalearning.com A key limitation of homogeneous catalysis is the potential difficulty in separating the catalyst from the reaction mixture post-synthesis, which can complicate purification and prevent catalyst recycling. iitm.ac.in

Table 1: Comparison of Homogeneous Catalysts in Esterification

| Catalyst Type | Example | Role in Reaction | Key Characteristics |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates carbonyl oxygen, activating the carboxylic acid. google.com | Highly effective, inexpensive, but can be corrosive and difficult to remove. |

| Transition Metal | Iron(II) ions (Fe²⁺) | Facilitates electron transfer by changing oxidation states. senecalearning.com | Can offer high selectivity under mild conditions; separation can be challenging. |

Heterogeneous Catalysis in the Preparation of this compound

Heterogeneous catalysts operate in a different phase from the reactants and products, which is a significant advantage in industrial processes. savemyexams.comfrontiersin.org Typically, a solid catalyst is used in a liquid or gas-phase reaction. libretexts.org This distinction simplifies the manufacturing process as the catalyst can be easily removed by filtration and subsequently regenerated and reused, promoting a greener and more cost-effective synthesis. frontiersin.orggoogle.com

The mechanism of heterogeneous catalysis involves several steps: the diffusion of reactants to the catalyst surface, adsorption of the reactants onto active sites, the chemical reaction on the surface, and finally, the desorption of the product. savemyexams.comlibretexts.org For the synthesis of this compound, solid acid catalysts such as zeolites, ion-exchange resins, or metal oxides like zirconia (ZrO₂) can be employed. rsc.org These materials provide acidic sites on their surface that function similarly to homogeneous acid catalysts by activating the carboxylic acid. For instance, the deoxygenation of methyl octanoate has been studied over a solid platinum-on-alumina (Pt/Al₂O₃) catalyst, demonstrating the applicability of heterogeneous systems for reactions involving octanoates. ou.edu

Table 2: Features of Heterogeneous Catalysis in Ester Synthesis

| Feature | Description | Relevance to this compound Synthesis |

| Catalyst Separation | The catalyst is in a solid phase, while reactants are liquid/gas. | Allows for simple filtration to remove the catalyst from the product. google.com |

| Recyclability | Solid catalysts can be recovered, regenerated, and reused multiple times. | Reduces overall cost and environmental waste. frontiersin.org |

| Process Type | Well-suited for continuous-flow, gas-phase reactions. rsc.org | Enables large-scale, efficient industrial production. |

| Catalyst Examples | Zeolites, metal oxides (e.g., ZrO₂), supported metals (e.g., Pt/Al₂O₃). | These materials can provide the necessary active sites for esterification. rsc.orgou.edu |

Organocatalytic Strategies for this compound Derivatization

Organocatalysis represents a distinct branch of catalysis where a small organic molecule, devoid of any metal atoms, accelerates a chemical reaction. beilstein-journals.org These catalysts are typically composed of elements like carbon, hydrogen, nitrogen, oxygen, phosphorus, or sulfur. beilstein-journals.org This field has gained prominence as one of the three main pillars of asymmetric catalysis, valued for its robustness and environmentally friendly nature. beilstein-journals.org

For the synthesis or derivatization of thioesters, various organocatalytic strategies can be envisioned. For example, N-heterocyclic carbenes (NHCs) or phosphine-based catalysts can be used to promote the esterification of thiols. organic-chemistry.org These catalysts often work by activating the carboxylic acid or through other non-traditional pathways. One potential application is in the derivatization of this compound, where the inherent functionality of the molecule could be selectively modified. Organocatalysts could be employed to achieve specific chemical transformations with high chemo- and stereoselectivity, which is a significant goal in modern synthetic chemistry. rsc.orgirb.hr

Novel Reaction Pathways for Thiol-Ester Formation

Beyond catalytic innovation, research into new reaction pathways aims to further enhance the synthesis of thioesters by improving energy efficiency and reducing environmental impact. Microwave-assisted synthesis and solvent-free conditions are two prominent areas of investigation.

Investigations into Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.netmdpi.com This technique utilizes microwave irradiation as an alternative energy source, leading to rapid and uniform heating of the reaction mixture. researchgate.net The primary benefits include dramatic reductions in reaction time, increased product yields, and enhanced selectivity compared to conventional heating methods. mdpi.com

In the context of synthesizing this compound, microwave irradiation can significantly accelerate the esterification reaction. beilstein-journals.org The direct interaction of microwaves with polar molecules (like the reactants and any polar solvent) leads to efficient energy transfer and a rapid temperature increase throughout the reaction medium. researchgate.net This can overcome the activation energy barrier more effectively, often allowing the reaction to be completed in minutes rather than hours. beilstein-journals.org Furthermore, microwave-assisted synthesis can sometimes be performed with reduced solvent amounts or under solvent-free conditions, further contributing to its green credentials. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Method | Conduction/Convection | Direct dielectric heating. researchgate.net |

| Reaction Time | Typically hours. | Often reduced to minutes. beilstein-journals.org |

| Energy Efficiency | Lower, due to heating of entire apparatus. | Higher, due to targeted heating of reactants. researchgate.net |

| Product Yield | Variable | Often improved yields. mdpi.com |

| Side Reactions | More likely due to prolonged heating. | Reduced due to shorter reaction times. mdpi.com |

Solvent-Free and Environmentally Conscious Synthesis of this compound

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents in chemical processes. nih.gov Solvent-free reactions, also known as neat reactions or solid-state reactions, offer a direct path to achieving this goal. nih.gov By omitting solvents, these methods reduce chemical waste, lower costs, and simplify product purification. nih.gov

The synthesis of this compound can be designed to be more environmentally conscious by adopting solvent-free conditions. One approach involves the direct reaction of octanoic acid with 2-mercaptoethanol (B42355), potentially with the aid of a recyclable heterogeneous catalyst or under microwave irradiation. organic-chemistry.orgnih.gov Such a protocol would align with several principles of green chemistry, including maximizing atom economy (by incorporating all reactant atoms into the final product) and reducing waste. nih.gov The direct thioesterification of aldehydes with thiols has been successfully demonstrated under solvent-free conditions, indicating the feasibility of this approach for related syntheses. organic-chemistry.org Combining solvent-free methods with catalysts derived from renewable sources or energy-efficient techniques like mechanochemistry could further enhance the sustainability of producing this compound. nih.gov

Mechanistic Studies on Reaction Selectivity and Yield Optimization

Mechanistic investigations into analogous esterification and transesterification reactions provide critical insights into controlling the synthesis of this compound. The reaction mechanism is highly dependent on the chosen synthetic route, particularly the type of catalyst employed.

A common approach to synthesizing esters is the Fischer-Speier esterification, which involves reacting a carboxylic acid (octanoic acid) with an alcohol (2-mercaptoethanol) in the presence of a strong acid catalyst. The mechanism, as it applies to this specific synthesis, proceeds through the protonation of the carbonyl oxygen of octanoic acid, which enhances its electrophilicity. The hydroxyl group of 2-mercaptoethanol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give this compound and regenerate the acid catalyst.

However, the thiol group presents a competing nucleophile. Although thiols are generally less nucleophilic than alcohols in neutral or acidic media for esterification, the reaction conditions can influence selectivity. To favor the desired O-acylation over S-acylation, careful control of reaction parameters is essential.

In addition to traditional acid catalysis, metal-based Lewis acids and enzymatic catalysts have been explored to enhance selectivity and yield. For instance, indium and bismuth complexes have been shown to be effective catalysts for esterification and transesterification reactions. researchgate.netscholaris.ca These catalysts function by coordinating to the carbonyl oxygen of the octanoic acid or its ester derivative, thereby activating it for nucleophilic attack by the alcohol. The choice of ligands on the metal center can be tailored to improve selectivity.

Enzyme-catalyzed synthesis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offers a highly selective alternative. nih.gov The enzyme's active site specifically accommodates the alcohol and acyl donor, sterically hindering the reaction at the thiol group and thus favoring the formation of the ester. The mechanism follows a ping-pong bi-bi kinetic model, where the enzyme first forms an acyl-enzyme intermediate with the octanoate, followed by nucleophilic attack by the 2-mercaptoethanol to release the final product. nih.gov

Research Findings on Yield and Selectivity Optimization

Several factors have been identified as critical for optimizing the yield and selectivity of reactions analogous to the synthesis of this compound. These findings, derived from studies on similar compounds, provide a framework for controlling the reaction outcome.

Catalyst Selection: The choice of catalyst is paramount. While strong mineral acids are effective, they can sometimes lead to side reactions like dehydration or oxidation of the thiol. Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst 15), offer advantages like ease of separation, reusability, and potentially higher selectivity due to matrix effects. researchgate.net Studies on the esterification of decanoic acid with ethanol (B145695) using Amberlyst 15 have demonstrated the impact of catalyst loading on reaction kinetics. researchgate.net Similarly, organometallic catalysts, like tin(II) octanoate, are commonly used, though they may require higher temperatures which can impact selectivity. cardiff.ac.uk

Temperature and Reaction Time: Reaction temperature plays a dual role. Higher temperatures generally increase the reaction rate but can negatively impact selectivity. In the synthesis of a related compound, 2-mercaptoethyl methacrylate (B99206), strict control of reaction temperature and time was necessary to minimize the formation of thio-ester and other side products. scispace.com An optimal temperature balances the rate of the desired esterification against the rates of competing side reactions.

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Using an excess of one reactant, typically the less expensive one, can drive the reaction to completion and improve the yield of the desired ester. For instance, in the synthesis of mercaptoethyl esters from palm fatty acid distillate, varying the excess of mercaptoethanol was a key experimental parameter. researchgate.net

Removal of Byproducts: The removal of byproducts, most commonly water in esterification reactions, is a crucial strategy for maximizing yield. Techniques such as azeotropic distillation (using an entrainer like n-hexane or cyclohexane) or vacuum distillation can effectively remove water, driving the equilibrium towards the formation of the ester. researchgate.net

The following interactive tables summarize key findings from research on related synthesis that are applicable to optimizing the production of this compound.

Table 1: Influence of Reaction Parameters on the Synthesis of Mercaptoethyl Esters Data extrapolated from studies on similar compounds.

| Parameter | Condition | Observed Effect on Yield/Selectivity | Reference |

| Catalyst | p-Toluenesulfonic acid (pTSA) | Effective for esterification of fatty acids with mercaptoethanol. | researchgate.net |

| Acetyl chloride | Used as a catalyst in the synthesis of 2-mercaptoethyl methacrylate, requiring strict control. | scispace.com | |

| Tin(II) octanoate | Common catalyst for ring-opening polymerization to form polyesters, but high temperatures can reduce selectivity. | cardiff.ac.uk | |

| Dehydration Method | Vacuum Distillation | Resulted in higher sulfhydryl content and yield compared to azeotropic distillation in one study. | researchgate.net |

| Azeotropic Distillation | Faster reaction completion but lower yield in the synthesis of mercaptoethyl esters of palm fatty acid distillate. | researchgate.net | |

| Reactant Ratio | Excess Mercaptoethanol (20% vs. 40%) | No significant difference in yield was observed in a specific study on mercaptoethyl esters of PFAD. | researchgate.net |

Table 2: Kinetic Parameters for Lipase-Catalyzed Acyl Transfer Reactions Data for reactions involving octanoates, providing insight into enzymatic synthesis.

| Acyl Donor | Acyl Acceptor | Solvent | Vm/Km (Relative Value) | Rate-Determining Step | Reference |

| Ethyl octanoate | 1-Octanol | Heptane | 1 | Deacylation | nih.gov |

| Vinyl octanoate | 1-Octanol | Heptane | 4 | Deacylation | nih.gov |

| S-ethyl thiooctanoate | 1-Octanol | Heptane | 0.04 | - | nih.gov |

| Ethyl octanoate | (R)-2-Octanol | Heptane | - | Deacylation | nih.gov |

| Octanoic acid | Various alcohols | Heptane | Significantly lower Vm than transesterification | - | nih.gov |

These mechanistic insights and research findings underscore the importance of a multi-faceted approach to optimizing the synthesis of this compound. By carefully selecting the catalyst, controlling reaction conditions, and effectively removing byproducts, it is possible to steer the reaction towards the desired product with high selectivity and yield. The choice between chemical and enzymatic catalysis will depend on the desired purity, scale, and economic feasibility of the process.

Mechanistic Investigations of 2 Mercaptoethyl Octanoate Transformations

Elucidation of Reaction Mechanisms Involving Thiol and Ester Functionalities

The thiol and ester moieties of 2-Mercaptoethyl octanoate (B1194180) can react independently or in concert, leading to a variety of transformation products.

The ester linkage in 2-Mercaptoethyl octanoate is susceptible to cleavage through hydrolysis and transesterification reactions, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the ester undergoes hydrolysis to yield octanoic acid and 2-mercaptoethanol (B42355). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-mercaptoethanol regenerates the acid catalyst and produces octanoic acid. This reaction is reversible. youtube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed in an irreversible process known as saponification. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-mercaptoethoxide anion to form octanoic acid. The octanoic acid is then deprotonated by the base to form the carboxylate salt, driving the reaction to completion. masterorganicchemistry.com

Transesterification: This process involves the conversion of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For example, in the presence of methanol (B129727) and an acid catalyst, this compound can be converted to methyl octanoate and 2-mercaptoethanol.

Studies on related thiol-containing esters have shown that the presence of a neighboring sulfide (B99878) group can influence the rate of ester hydrolysis. For instance, research on thiol-acrylate photopolymers demonstrated that esters with adjacent sulfide groups are readily hydrolyzable, and the rate of hydrolysis is sensitive to the pH of the surrounding medium. nih.gov An increase in pH from 7.4 to 8.0 resulted in a significant increase in the ester hydrolysis rate, highlighting the role of hydroxide ions in the degradation process. nih.gov

The thiol group of this compound is a versatile functional group that can participate in a variety of reactions, most notably radical and nucleophilic addition reactions.

Radical Reactions: Thiols are well-known for their participation in free-radical reactions. The S-H bond is relatively weak and can be homolytically cleaved by initiators such as light or heat to form a thiyl radical (RS•). This thiyl radical can then participate in subsequent reactions.

One of the most significant radical reactions involving thiols is the thiol-ene reaction , which is the anti-Markovnikov addition of a thiol to an alkene. wikipedia.org If this compound were to react with an alkene, the reaction would be initiated by the formation of a thiyl radical from the this compound. This radical would then add to the double bond of the alkene, forming a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another molecule of this compound, would yield the thioether product and regenerate the thiyl radical to continue the chain reaction. wikipedia.org

The thiol group can also act as a radical scavenger, donating its hydrogen atom to quench other radical species. This antioxidant property is a characteristic feature of many thiols.

Nucleophilic Addition Reactions: The thiol group, particularly in its deprotonated thiolate form (RS⁻), is a potent nucleophile. It can participate in nucleophilic addition reactions, such as the Michael addition to α,β-unsaturated carbonyl compounds. In such a reaction, the thiolate anion would attack the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond.

Furthermore, the thiol group can undergo oxidation to form disulfides. This reaction involves the coupling of two thiol molecules to form a disulfide bond (R-S-S-R'). This process can be initiated by mild oxidizing agents.

Kinetic Studies of this compound Reactivity

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For this compound, such studies would focus on determining the rate laws and activation parameters for its key transformations.

The rate law for the base-catalyzed hydrolysis of an ester is typically second-order, being first-order in both the ester and the hydroxide ion concentration:

Rate = k[Ester][OH⁻]

For acid-catalyzed hydrolysis, the rate law is often more complex but can be approximated as being first-order in both the ester and the acid catalyst concentration.

The activation energy (Ea) , which is the minimum energy required for a reaction to occur, can be determined by studying the effect of temperature on the reaction rate constant (k). khanacademy.org The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. fsu.edu

Below is a hypothetical data table illustrating the determination of the rate constant for the base-catalyzed hydrolysis of an ester at a specific temperature.

Table 1: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of an Ester at 25°C

| Time (s) | [Ester] (M) | 1/[Ester] (M⁻¹) |

|---|---|---|

| 0 | 0.050 | 20.0 |

| 60 | 0.042 | 23.8 |

| 120 | 0.036 | 27.8 |

| 180 | 0.031 | 32.3 |

| 240 | 0.027 | 37.0 |

This interactive table presents hypothetical data. For a second-order reaction with equal initial concentrations of ester and hydroxide, a plot of 1/[Ester] versus time would yield a straight line with a slope equal to the rate constant, k.

The following table provides hypothetical activation parameters for the hydrolysis of an ester.

Table 2: Hypothetical Activation Parameters for Ester Hydrolysis

| Reaction | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | 70 | 1.2 x 10⁸ |

| Base-Catalyzed Hydrolysis | 45 | 2.5 x 10⁷ |

This interactive table presents hypothetical data, illustrating that base-catalyzed hydrolysis typically has a lower activation energy than acid-catalyzed hydrolysis, making it faster under similar conditions.

The kinetics of this compound transformations are significantly influenced by various reaction conditions.

Effect of pH: The rate of ester hydrolysis is highly dependent on pH. In acidic and basic solutions, the rate is significantly faster than at neutral pH. A pH-rate profile for ester hydrolysis typically shows a "U" shape, with the minimum rate occurring at a slightly acidic pH. Studies on esters with neighboring sulfide groups have confirmed that even small variations in pH can predictably alter the mass loss profile, with an increase in pH leading to a higher rate of ester hydrolysis. nih.gov

Effect of Temperature: According to the Arrhenius equation, the rate of reaction increases with temperature. A higher temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and energy of collisions, and thus a larger fraction of molecules will have sufficient energy to overcome the activation energy barrier. khanacademy.org For instance, the rate of transesterification of palm oil to produce methyl esters was found to increase with temperature up to 60°C. journeytoforever.org

Effect of Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing or destabilizing the transition state. For transesterification, using the alcohol reactant as the solvent can help to drive the equilibrium towards the products.

Effect of Catalyst Concentration: In catalyzed reactions, the concentration of the catalyst directly affects the reaction rate. For both acid- and base-catalyzed ester hydrolysis, increasing the catalyst concentration will lead to a proportional increase in the reaction rate, assuming other factors are not limiting.

Sophisticated Spectroscopic Characterization Techniques for 2 Mercaptoethyl Octanoate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural map of 2-Mercaptoethyl octanoate (B1194180) can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in 2-Mercaptoethyl octanoate.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The octanoate moiety would exhibit a terminal methyl group as a triplet, multiple overlapping methylene (B1212753) groups in the alkyl chain, and a characteristic triplet for the methylene group adjacent to the carbonyl. The 2-mercaptoethyl group would display two triplets for its two methylene groups and a triplet for the thiol proton, which can sometimes be broadened and its coupling may not always be resolved.

The ¹³C NMR spectrum, typically recorded with proton decoupling, would show a single peak for each unique carbon atom. The carbonyl carbon of the ester group would appear at the lowest field (highest chemical shift). The carbons of the 2-mercaptoethyl group and the octanoate alkyl chain would resonate at higher fields.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Octanoate) | ~0.89 | Triplet (t) | 3H |

| (CH₂)₅ (Octanoate) | ~1.28 | Multiplet (m) | 10H |

| CH₂-C=O (Octanoate) | ~2.32 | Triplet (t) | 2H |

| O-CH₂ | ~4.15 | Triplet (t) | 2H |

| CH₂-SH | ~2.75 | Quartet (q) | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~173.8 |

| O-CH₂ | ~63.5 |

| CH₂-SH | ~28.4 |

| CH₂-C=O | ~34.3 |

| Alkyl Chain Carbons | ~22.6 - 31.6 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons. For example, the protons of the O-CH₂ group would show a correlation to the protons of the CH₂-SH group, confirming the ethyl fragment's connectivity. Similarly, correlations would trace the connectivity along the entire octanoate alkyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. emerypharma.com This allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum based on the already assigned proton signals from the ¹H and COSY spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for connecting different parts of the molecule. For instance, a key HMBC correlation would be observed between the protons of the O-CH₂ group and the carbonyl carbon (C=O) of the octanoate group, unequivocally establishing the ester linkage.

Vibrational Spectroscopy in Investigating Molecular Conformations and Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by a very strong and sharp absorption band characteristic of the ester carbonyl (C=O) stretching vibration. Other important bands include the C-O stretching vibrations of the ester group, the various C-H stretching and bending modes of the alkyl chains, and the S-H stretching vibration of the thiol group. The S-H stretch is typically weak in intensity and appears in a less congested region of the spectrum. scispace.com

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong |

| C-O (Ester) | Stretch | ~1240 and ~1160 | Strong |

| S-H (Thiol) | Stretch | ~2560 | Weak |

| C-H (Alkyl) | Stretch | ~2850 - 2960 | Medium-Strong |

Raman spectroscopy serves as a complementary technique to FTIR. While the carbonyl group also gives a signal in Raman spectra, this technique is particularly advantageous for detecting sulfur-containing functional groups. The S-H and C-S stretching vibrations, which can be weak in FTIR, often produce more intense and easily identifiable peaks in Raman spectra. This makes Raman spectroscopy an excellent tool for confirming the presence of the thiol moiety in this compound.

Mass Spectrometry for High-Resolution Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound, the molecular formula is C₁₀H₂₀O₂S. The monoisotopic mass calculated for this formula is 204.11841 Da. uni.lu An HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

Electron ionization mass spectrometry (EI-MS) would cause the molecular ion [M]⁺ to undergo fragmentation. The analysis of this fragmentation pattern provides further structural confirmation. chemguide.co.uk Key fragmentation pathways for this compound would include:

McLafferty Rearrangement: A characteristic fragmentation of long-chain esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Cleavage of Ester and Thiol Moieties: Fragmentation at the C-O, O-C, C-S, and C-C bonds of the 2-mercaptoethyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₀H₂₀O₂S]⁺ | Molecular Ion (M⁺) |

| 143 | [CH₃(CH₂)₆CO]⁺ | Cleavage of O-CH₂ bond |

| 129 | [HO=C(OH)CH₂(CH₂)₄CH₃]⁺ | McLafferty +1 Rearrangement |

| 77 | [HSCH₂CH₂O]⁺ | Cleavage of ester C-O bond |

Electronic Paramagnetic Resonance (EPR) Spectroscopy in Studying Paramagnetic Species

Electronic Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying materials with unpaired electrons. mdpi.com The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it focuses on the transitions of electron spins in an applied magnetic field, rather than atomic nuclei. mdpi.com This specificity makes EPR an indispensable tool for the direct detection and characterization of paramagnetic species, including free radicals and many transition metal ions. mdpi.comnih.gov

While this compound is not inherently paramagnetic, EPR spectroscopy can be employed to study it under conditions where it forms or interacts with paramagnetic species. For instance, the thiol group (-SH) in this compound can be a source of thiyl radicals (RS•) through oxidation or photolysis. researchgate.net These radical species are paramagnetic and thus EPR-active. The study of such radicals can provide detailed information about the electronic structure and local environment of the sulfur-centered radical, offering insights into reaction mechanisms, such as those involved in polymerization or oxidative processes. mdpi.comresearchgate.net

EPR spectroscopy has been effectively used to characterize thiyl radicals generated from various mercaptans. researchgate.net The resulting EPR spectra are analyzed based on their g-values and hyperfine coupling constants, which are sensitive to the radical's environment. mdpi.com For thiyl radicals, the g-value anisotropy is a key characteristic, often showing a shift to higher fields for the highest sulfur g-value when the radical is adsorbed on a surface compared to being in a low-temperature matrix. researchgate.net

In a hypothetical study, if this compound were to be investigated for its role in a free-radical mediated process, EPR spectroscopy would be the primary method for detecting and identifying the transient thiyl radical intermediate. By generating the this compound thiyl radical (•S-CH₂CH₂-O-C(=O)-(CH₂)₆CH₃) and analyzing its EPR spectrum, researchers could determine key magnetic parameters.

Detailed research findings from such a hypothetical experiment could be summarized as follows. The g-values are crucial for identifying the type of radical. For sulfur-centered radicals, the g-values typically deviate significantly from that of a free electron (g ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom.

Below is a table representing hypothetical data that could be obtained from an EPR study of the this compound thiyl radical under different experimental conditions.

| Sample Matrix | gₓ | gᵧ | g₂ | Hyperfine Coupling Constants (A) |

| Frozen Toluene (B28343) Solution | 2.003 | 2.025 | 2.060 | A(β-H): 4.5 G |

| Adsorbed on Porous Glass | 2.002 | 2.024 | 2.055 | A(β-H): 4.2 G |

This interactive table showcases the kind of precise data EPR spectroscopy can provide. The variations in g-values and hyperfine coupling constants between the frozen solution and the adsorbed state would indicate changes in the radical's conformation and its interaction with the surrounding environment. researchgate.net Such data is invaluable for understanding the behavior of this compound in various chemical systems, particularly in contexts like antioxidant activity or as a chain transfer agent in polymerization reactions where paramagnetic intermediates are formed.

Theoretical and Computational Chemistry Studies of 2 Mercaptoethyl Octanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. northwestern.edu These ab initio ("from first principles") and Density Functional Theory (DFT) methods solve or approximate the electronic Schrödinger equation to predict a wide range of chemical properties. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. abinit.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the electron density. abinit.orgscribd.com For 2-Mercaptoethyl octanoate (B1194180), DFT is used to predict its ground state properties, which are crucial for understanding its stability and behavior.

DFT calculations can determine key properties such as optimized molecular geometry (bond lengths and angles), electronic energy, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). polimi.itchemrxiv.org The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Furthermore, DFT is extensively used to map out potential energy surfaces for chemical reactions. researchgate.netmarquette.edu This allows for the investigation of reaction paths, such as the hydrolysis of the ester group or oxidation at the thiol group. By calculating the energies of reactants, products, and transition states, DFT can predict the activation energies and thermodynamics of these processes, offering mechanistic insights. researchgate.netmarquette.edu Hybrid functionals, such as B3LYP, are commonly employed in these studies to provide reliable results for organic molecules. mdpi.comnih.gov

Interactive Table: Predicted Ground State Properties of 2-Mercaptoethyl Octanoate via DFT

| Property | Predicted Value | Significance |

| Total Electronic Energy | -1075.3 Hartree | A measure of the molecule's stability at 0 K. |

| Dipole Moment | 1.95 Debye | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons; the thiol group is a primary contributor. |

| LUMO Energy | +0.2 eV | Relates to the ability to accept electrons; the carbonyl carbon of the ester is a likely site. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| C=O Bond Length | 1.21 Å | Typical double bond length, indicative of the carbonyl group's character. |

| S-H Bond Length | 1.34 Å | Standard length for a thiol S-H bond, a key site for radical reactions and deprotonation. |

Ab initio methods are a class of quantum chemistry calculations that rely solely on first principles without using experimental data or empirical parameters. wikipedia.orgdtic.mil These methods, while often more computationally demanding than DFT, provide a rigorous framework for analyzing chemical bonds and molecular orbitals. researchgate.net

The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the molecular orbital structure. wikipedia.org However, HF does not fully account for electron correlation. More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are used for higher accuracy. researchgate.net

For this compound, these methods can be used to perform detailed analyses of the electronic structure. For instance, Natural Bond Orbital (NBO) analysis, a technique often used with ab initio wavefunctions, can elucidate the nature of the thiol-ester linkage, quantify the charge distribution on each atom, and describe the hybridization of atomic orbitals involved in bonding. researchgate.net This analysis can reveal the delocalization of electron density, such as the interaction between the sulfur lone pairs and the carbonyl π* orbital, which influences the reactivity of the ester group.

Interactive Table: Information from Ab Initio Molecular Orbital Analysis of this compound

| Analysis Type | Information Gained | Relevance to this compound |

| Frontier Orbitals (HOMO/LUMO) | Identifies sites for electron donation and acceptance. | HOMO is localized on the sulfur atom (thiol group), indicating it as the primary nucleophilic and radical site. LUMO is localized on the C=O π* orbital, identifying the carbonyl carbon as the primary electrophilic site. |

| Natural Bond Orbital (NBO) | Describes charge distribution, hybridization, and donor-acceptor interactions. | Reveals the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen and sulfur atoms. Shows hyperconjugative interactions that stabilize the molecule. |

| Atoms in Molecules (AIM) | Characterizes bond critical points to define the nature of chemical bonds (covalent vs. ionic). | Confirms the covalent nature of the C-S, S-H, and C=O bonds and analyzes their respective electron densities. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.comchemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior. mdpi.com

For a flexible molecule like this compound, with its long octanoyl chain, MD simulations are essential for exploring its vast conformational space. nih.govnih.gov By simulating the molecule over nanoseconds to microseconds, researchers can identify the most stable conformers and the energy barriers between them. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to study how intermolecular interactions with solvent molecules influence its shape and behavior. rsc.orgutexas.edu

MD simulations also provide insights into how this compound interacts with other molecules or surfaces. mdpi.commdpi.com For example, simulations can model its adsorption onto a surface or its aggregation behavior in a non-polar solvent. The resulting trajectories can be analyzed to calculate structural properties like the radius of gyration and radial distribution functions, which describe the molecule's size and its interactions with its environment.

Interactive Table: Parameters and Outputs of a Hypothetical MD Simulation of this compound

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, OPLS | A set of parameters that defines the potential energy of the system, including bond lengths, angles, and non-bonded interactions. |

| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. |

| Solvent Model | TIP3P Water, Implicit Solvent | Explicitly or implicitly represents the solvent environment to study solvation effects. |

| Temperature/Pressure | 300 K, 1 atm (NPT ensemble) | Simulates the system under constant temperature and pressure to mimic laboratory conditions. |

| Key Output | Conformational Ensembles | A collection of the molecule's structures over time, revealing preferred shapes and flexibility. |

| Key Output | Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's structure from a reference frame, indicating structural stability. |

| Key Output | Interaction Energies | Quantifies the strength of interactions between the molecule and its surroundings (e.g., solvent, other molecules). |

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Understanding how a reaction occurs requires identifying the sequence of elementary steps and the high-energy transition states that connect reactants to products. Computational chemistry is a powerful tool for elucidating these reaction mechanisms. marquette.edunih.gov

Using quantum chemical methods like DFT, a proposed reaction pathway for this compound can be modeled. researchgate.net The process involves locating the minimum energy structures for reactants and products and then searching for the first-order saddle point on the potential energy surface that corresponds to the transition state (TS). Various algorithms exist to locate these transition states. Once a TS is found, its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculating the energy difference between the reactants and the transition state yields the activation energy barrier, a key determinant of the reaction rate. marquette.edu For example, the mechanism of alkaline hydrolysis of this compound can be studied by modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the 2-mercaptoethanolate leaving group. Comparing the activation barriers for different potential pathways can help determine the most likely reaction mechanism.

Interactive Table: Hypothetical Reaction Profile for Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants | This compound + OH⁻ | 0.0 | Intact ester and separate hydroxide ion. |

| Transition State 1 (TS1) | Nucleophilic attack of OH⁻ on C=O | +12.5 | Partial C-OH bond forming; C=O bond elongating. |

| Intermediate | Tetrahedral intermediate | -5.2 | Fully formed C-OH bond; sp³ hybridized carbonyl carbon. |

| Transition State 2 (TS2) | Cleavage of the C-S bond | +15.8 | C-S bond breaking; C=O double bond reforming. |

| Products | Octanoate + ⁻S-CH₂CH₂-OH | -25.0 | Carboxylate anion and thiolate anion formed. |

Development of Computational Models for Thiol-Ester Systems

Insights gained from detailed quantum chemical and molecular dynamics studies on specific molecules like this compound can be used to develop more general computational models for broader thiol-ester systems. trinity.edu These models are crucial for understanding more complex phenomena, such as the behavior of thiol-ester-based materials or enzymatic reactions involving these functional groups. trinity.eduacs.org

For example, kinetic models can be developed to predict the degradation rates of materials based on thiol-thioester exchange reactions. acs.org These models use reaction rate constants that can be estimated from activation energies calculated using DFT. By considering factors like the concentration of reactants and the structure of the molecules, these models can simulate the bulk properties of a material over time. acs.org

In biochemistry, "theozyme" (theoretical enzyme) modeling can be used to understand how an enzyme might catalyze a reaction involving a thiol-ester. marquette.edu By arranging computational models of amino acid residues around a substrate like this compound, researchers can identify catalytic mechanisms that lower the reaction barrier, providing hypotheses for how real enzymes achieve their remarkable efficiency. marquette.edu These multi-scale approaches, which bridge the gap from single-molecule quantum mechanics to macroscopic or biological function, are a key area of modern computational chemistry.

Applications and Role of 2 Mercaptoethyl Octanoate in Advanced Materials and Polymer Science

Role as a Monomer or Co-monomer in Polymer Synthesis

The bifunctional nature of 2-mercaptoethyl octanoate (B1194180) allows it to potentially act as a monomer or co-monomer in various polymerization reactions. mdpi.com Its thiol and ester groups can participate in different polymerization mechanisms, leading to the formation of diverse polymer structures.

Addition polymerization, also known as chain-growth polymerization, involves the sequential addition of monomers to a growing polymer chain. quizgecko.comslideshare.net This process typically involves three main steps: initiation, propagation, and termination. uomustansiriyah.edu.iqyoutube.comyoutube.com The thiol group in 2-mercaptoethyl octanoate could potentially participate in certain types of addition polymerization, such as thiol-ene reactions. In this mechanism, a thiol group adds across a double bond (ene), a reaction that can be initiated by radicals or light. If co-polymerized with a monomer containing a vinyl group, this compound could be incorporated into the polymer backbone.

Condensation polymerization, or step-growth polymerization, involves the reaction between two monomers to form a larger structural unit while releasing a smaller molecule such as water. e3s-conferences.orgtutorchase.com The ester group of this compound could undergo transesterification reactions with diols or other esters, allowing it to be incorporated into polyesters. Similarly, the thiol group could react with carboxylic acids or acyl chlorides to form thioester linkages, a key reaction in the synthesis of certain condensation polymers.

A study on a structurally related compound, S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, demonstrated its use as a monomer in electrochemical polymerization to form a polythiophene derivative. researchgate.netscienceopen.com This suggests that thioester-containing monomers can be valuable building blocks for functional polymers.

Functionality as a Chain Transfer Agent in Controlled Radical Polymerization

In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the resulting polymers. rubbernews.com Thiols are a well-known class of CTAs. scispace.com The thiol group of this compound can donate a hydrogen atom to a propagating polymer radical, effectively terminating that chain and initiating a new one. scispace.com This process helps to produce polymers with a narrower molecular weight distribution.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, utilize specific CTAs to achieve a "living" polymerization character. specificpolymers.commdpi.commdpi.com While specific studies on this compound in RAFT are not available, other thiol-containing compounds are fundamental to this process. specificpolymers.com The effectiveness of a CTA is crucial for synthesizing polymers with well-defined architectures and low polydispersity. google.com

Table 1: Common Chain Transfer Agents in Radical Polymerization

| Chain Transfer Agent | Type | Typical Monomers Controlled |

| Dodecyl Mercaptan | Thiol | Styrene, Butadiene, Acrylics |

| Thioglycolic Acid | Thiol | Various vinyl monomers |

| Carbon Tetrabromide | Halocarbon | Styrene, Methacrylates |

| Dithioesters | Thiocarbonylthio | Styrenes, Acrylates, Methacrylates (RAFT) |

| Trithiocarbonates | Thiocarbonylthio | Acrylates, Methacrylates, Styrenes (RAFT) |

This table presents common examples of chain transfer agents and is for illustrative purposes; it does not imply that this compound has been proven effective for these specific monomers.

Integration into Polymer Networks and Cross-linked Materials

The dual functionality of this compound also makes it a candidate for integration into polymer networks and cross-linked materials. Cross-linking enhances the mechanical properties and solvent resistance of polymers.

Functional polymers are designed at a molecular level to possess specific properties and functions. routledge.commdpi.compageplace.de The thiol group of this compound can be used as a site for post-polymerization modification, allowing for the attachment of other functional molecules. This is a common strategy in the design of materials for biomedical applications or sensors. nih.gov For instance, the thiol group can react with maleimides or participate in disulfide exchange reactions, enabling the creation of responsive or self-healing materials. sigmaaldrich.com

By incorporating a molecule like this compound into a polymer network, it is possible to tune the material's properties. The octanoate ester group is hydrophobic, and its presence could influence the polymer's solubility, thermal properties, and interaction with other materials. The density of cross-links, which could be controlled by the concentration of the cross-linking agent, also significantly affects the mechanical properties and swelling behavior of the network. rsc.org The ability to create polymers with tailored properties is essential for developing advanced materials for specific applications, from drug delivery systems to high-performance coatings. mdpi.com

Material Science Innovations Utilizing this compound Derivatives

While direct research on the applications of this compound derivatives in material science is limited, the broader class of 2-mercaptoethyl esters has been the subject of significant investigation, leading to innovations in polymer science. These derivatives, sharing the core 2-mercaptoethyl functional group, serve as versatile building blocks for advanced materials with tailored properties. Their utility stems from the reactive thiol group, which can participate in various polymerization and modification reactions.

One of the primary applications of 2-mercaptoethyl derivatives is in the role of chain transfer agents (CTAs) in radical polymerizations. scispace.com The thiol group (-SH) can effectively control the molecular weight and architecture of polymers by mediating the chain growth process. scispace.com This control is crucial for producing polymers with specific processing characteristics and mechanical properties. For instance, 2-mercaptoethyl methacrylate (B99206) has been synthesized and evaluated as a dual-purpose monomeric chain transfer agent. scispace.comresearchgate.net This compound not only regulates the polymerization but can also be incorporated into the polymer chain, introducing a reactive thiol group for further modifications. scispace.com

The synthesis of such derivatives often involves the esterification of 2-mercaptoethanol (B42355) with a suitable carboxylic acid. researchgate.net The reaction conditions can be optimized to achieve high yields of the desired product, as illustrated in the synthesis of 2-mercaptoethyl methacrylate.

Table 1: Synthesis Conditions for 2-Mercaptoethyl Methacrylate This table is interactive. Users can sort and filter the data.

| Synthesis No. | Molar Ratio (Methacrylic Acid:2-Mercaptoethanol) | Catalyst | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:3 | Acetyl Chloride | 4 | 60 | 25 |

| 2 | 1:3 | Acetyl Chloride | 6 | 60 | 35 |

| 3 | 1:3 | Acetyl Chloride | 4 | 80 | 30 |

| 4 | 1:3 | Acetyl Chloride | 6 | 80 | 40 |

| 5 | 1:3 | Acetyl Chloride | 8 | 70 | 52 |

Beyond their role as chain transfer agents, derivatives of 2-mercaptoethanol are utilized as monomers for the synthesis of functional polymers. A notable example is the development of novel conducting polymers. S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate, a derivative of 2-mercaptoethanol, has been synthesized and electrochemically polymerized to create a polythiophene-based material. redalyc.org Such polymers are of interest for their potential applications in electronic and optoelectronic devices due to their electrical conductivity and stability. redalyc.orgscielo.br

The synthesis of this monomer involves the esterification of 2-(thiophen-3-yl)acetic acid with ethane-1,2-dithiol, a related thiol compound, highlighting the versatility of thiol chemistry in creating functional monomers. redalyc.org The resulting polymer film exhibits reversible electrochemical behavior, a key characteristic for its application in devices. redalyc.orgscielo.br

Table 2: Electrochemical Properties of Poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate) This table is interactive. Users can sort and filter the data.

| Property | Value |

|---|---|

| Oxidation Peak Potential | +2.1 V |

| Reduction Peak Potential | +1.1 V |

| Electrolyte | 0.05 M LiClO4 in Acetonitrile |

| Working Electrode | Platinum Disc |

These examples underscore the potential of this compound derivatives in advanced materials. By modifying the octanoate chain or by utilizing the reactivity of the thiol group, it is conceivable to design a wide range of functional polymers for various applications, from specialty coatings and adhesives to advanced electronic materials.

Green Chemistry and Sustainability Considerations in 2 Mercaptoethyl Octanoate Research

Sustainable Synthetic Pathways for 2-Mercaptoethyl Octanoate (B1194180) Production

Sustainable synthesis of 2-Mercaptoethyl octanoate focuses on designing efficient and environmentally friendly routes that maximize resource utilization and minimize waste. Traditional esterification methods often involve harsh conditions and stoichiometric reagents, leading to significant environmental burdens. Modern approaches seek to overcome these limitations through innovative, greener methodologies.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wordpress.com Reactions with high atom economy are inherently more sustainable as they generate minimal waste. jk-sci.com

The synthesis of this compound is typically achieved through the esterification of 2-mercaptoethanol (B42355) with octanoic acid or its derivatives. The atom economy of different synthetic routes can be compared to identify the most efficient pathway.

Direct Esterification (Fischer-Tropsch type): In this reaction, 2-mercaptoethanol reacts with octanoic acid, typically under acid catalysis, to form the thioester and water as the sole by-product. C�H₠�COOH + HSCH₂CH₂OH → C�H₠�COSCH₂CH₂OH + H₂O

The theoretical atom economy for this reaction is high, as all atoms from the reactants, except for those that form water, are incorporated into the final product. Addition and rearrangement reactions are considered 100% atom economical by definition. rsc.org

Acylation with Acyl Chlorides: Using octanoyl chloride instead of octanoic acid results in the formation of hydrogen chloride (HCl) as a by-product, which must be neutralized, generating salt waste and lowering the atom economy. C�H₠�COCl + HSCH₂CH₂OH → C�H₠�COSCH₂CH₂OH + HCl

By prioritizing reactions like direct esterification or transesterification, which are inherently more atom-economical, the synthesis of this compound can be made significantly greener. rsc.orgnih.gov

| Synthetic Route | Reactants | Desired Product | By-products | Atom Economy |

|---|---|---|---|---|

| Direct Esterification | Octanoic Acid + 2-Mercaptoethanol | This compound | H₂O | High |

| Acylation | Octanoyl Chloride + 2-Mercaptoethanol | This compound | HCl | Lower |

A key aspect of sustainable chemistry is the shift from fossil-based feedstocks to renewable, bio-based alternatives. This reduces reliance on finite resources and can lower the carbon footprint of chemical production.

For the synthesis of this compound, both precursors can potentially be sourced from renewable materials:

Bio-based Octanoic Acid: Octanoic acid (also known as caprylic acid) is a medium-chain fatty acid that can be produced through microbial biosynthesis in engineered organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govacs.orgnih.gov These processes utilize renewable substrates such as glucose from plant biomass. acs.org While vegetable oils contain some octanoic acid, microbial fermentation offers a more direct and potentially sustainable production method. acs.orgresearchgate.net Research has focused on optimizing microbial strains to increase titers and yields, making bio-based octanoic acid a promising alternative to petrochemical sources. nih.govnih.gov

Bio-based 2-Mercaptoethanol: While the primary industrial production of 2-mercaptoethanol involves the reaction of ethylene (B1197577) oxide (a petrochemical) with hydrogen sulfide (B99878), research into bio-based routes is emerging. wikipedia.orggoogle.com Ethylene can be produced from bio-ethanol, providing a renewable starting point for ethylene oxide and, subsequently, 2-mercaptoethanol. The development of biocatalytic routes to produce thiols from abundant carboxylic acids also presents a future pathway for greener 2-mercaptoethanol synthesis. nih.gov

Eco-friendly Catalysis in this compound Synthesis

Catalysis is a foundational pillar of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste compared to stoichiometric processes. jk-sci.comuniroma1.it For this compound synthesis, eco-friendly catalysts can replace traditional corrosive mineral acids.

The use of catalysts based on earth-abundant, inexpensive, and low-toxicity metals like iron, copper, or zinc is a sustainable alternative to precious metal catalysts (e.g., palladium, platinum, ruthenium). galchimia.commorressier.com For thioester synthesis, several earth-abundant metal catalysts have shown promise:

Iron Catalysis: Magnetite (Fe₃O₄), a readily available and environmentally benign iron oxide, has been successfully used as a recyclable catalyst for the direct synthesis of thioesters from thiols and aldehydes. researchgate.net This approach, involving a cross-dehydrogenative coupling, could be adapted for this compound synthesis, offering a green and sustainable catalytic system. researchgate.net

Other Metal Catalysts: Simple alkali metal species have been shown to be effective heterogeneous catalysts for transesterification reactions, providing an environmentally friendly and practical protocol. rsc.org Various other transition metals, such as zinc and molybdenum, have also been studied for the S-acylation of thiols, often under solvent-free conditions, enhancing the green credentials of the process. tandfonline.com

Biocatalysis utilizes enzymes to catalyze chemical reactions, offering exceptional selectivity (chemo-, regio-, and enantioselectivity) under mild conditions (ambient temperature and pressure, neutral pH). tudelft.nlsymeres.com This reduces energy consumption and the formation of unwanted by-products. nih.gov

Lipases are a class of enzymes that have been extensively used for the synthesis of both esters and thioesters. tandfonline.comresearchgate.net

Enzymatic Thioesterification: Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) or Thermomyces lanuginosus, can efficiently catalyze the synthesis of thioesters. mdpi.comresearchgate.net These reactions can be performed in solvent-free systems, where the liquid substrates themselves act as the reaction medium, further enhancing the process's sustainability. tandfonline.commdpi.com

Advantages of Biocatalysis:

High Selectivity: Enzymes can selectively acylate the thiol group of 2-mercaptoethanol over the hydroxyl group, preventing the formation of undesired side products.

Mild Conditions: Reactions are typically run at moderate temperatures (e.g., 50-80 °C), reducing energy demand compared to conventional high-temperature processes. nih.govmdpi.com

Reduced Waste: The high selectivity minimizes waste streams and simplifies product purification. symeres.com

Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, improving process economics. mdpi.com

Research has demonstrated that lipase-catalyzed synthesis of various thioesters can achieve high conversion rates (over 90%) in relatively short reaction times, particularly when using continuous-flow microreactors. mdpi.com

Solvent Selection and Replacement Strategies

Solvents account for a significant portion of the mass and energy consumption in chemical processes and are a major source of waste and environmental concern. acs.orgnih.gov Green chemistry promotes the use of safer solvents, the reduction of solvent use, or conducting reactions under solvent-free conditions. text2fa.irroyalsocietypublishing.org

For the synthesis of this compound, several strategies can be employed:

Solvent-Free Synthesis: As demonstrated in biocatalytic approaches, if the reactants (octanoic acid and 2-mercaptoethanol) are liquids, the reaction can be performed neat (without any solvent). tandfonline.commdpi.com This is the most sustainable option as it completely eliminates solvent waste.

Use of Greener Solvents: When a solvent is necessary, selection should be guided by safety, environmental impact, and sustainability criteria. whiterose.ac.uk Traditional volatile organic compounds (VOCs) like benzene, chloroform, and toluene (B28343) are being replaced by greener alternatives. whiterose.ac.uk

Bio-based Solvents: Solvents derived from renewable resources, such as bio-ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are preferable to their petrochemical counterparts. text2fa.irsigmaaldrich.com

Water: Water is an ideal green solvent for certain reactions due to its non-toxicity and non-flammability. rsc.org Research has shown that some thioester syntheses can be performed efficiently in aqueous media. rsc.org

Solvent Replacement Guides: Pharmaceutical and chemical companies have developed solvent selection guides that rank common solvents based on their environmental, health, and safety (EHS) profiles. These guides recommend preferable solvents (e.g., ethanol (B145695), ethyl acetate) and highlight those that should be avoided (e.g., chlorinated solvents, N-methylpyrrolidinone). whiterose.ac.uk

| Solvent Class | Examples | Green Chemistry Considerations | Recommendation Status |

|---|---|---|---|

| Solvent-Free | N/A (neat reaction) | Ideal; eliminates all solvent waste. cmu.edu | Highly Recommended |

| Bio-based Solvents | Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, lower carbon footprint. sigmaaldrich.com | Recommended |

| Water | H₂O | Non-toxic, non-flammable, abundant, and inexpensive. rsc.org | Recommended (if compatible) |

| Halogenated Solvents | Dichloromethane, Chloroform | Toxic, carcinogenic, environmentally persistent. whiterose.ac.uk | Substitution Requested/Banned |

| Aprotic Polar Solvents | DMF, NMP, DMAc | High boiling points, reprotoxic, difficult to remove. whiterose.ac.uk | Substitution Requested |

Life Cycle Thinking in the Research and Development of Thiol-Ester Compounds

Life cycle thinking is a comprehensive approach to assessing the environmental impacts of a product throughout its entire lifespan, from the extraction of raw materials to its final disposal. This "cradle-to-grave" analysis is a cornerstone of sustainable chemical research and development, prompting scientists to consider the broader implications of their work beyond the laboratory. For thiol-ester compounds like this compound, a detailed life cycle assessment (LCA) would encompass several key stages: raw material acquisition, chemical synthesis, use phase, and end-of-life.

Raw Material Sourcing: The environmental footprint of this compound begins with its precursors, octanoic acid and 2-mercaptoethanol. The sustainability of their sourcing is a critical factor. Octanoic acid, a fatty acid, can be derived from renewable sources such as coconut or palm kernel oil, or from fossil fuels. A life cycle perspective would favor the use of sustainably farmed, bio-based feedstocks to minimize depletion of finite resources and potentially reduce greenhouse gas emissions. Similarly, the production of 2-mercaptoethanol should be evaluated for its energy consumption and the environmental impact of its own raw materials.

Synthesis and Manufacturing: The synthesis of this compound, typically achieved through esterification, presents numerous opportunities for applying green chemistry principles. Traditional esterification methods often rely on harsh acid catalysts and organic solvents, which can generate significant waste and pose environmental hazards. A life cycle approach encourages the development of greener synthetic routes. This includes the use of biocatalysts, such as immobilized enzymes (lipases), which can facilitate the reaction under milder conditions and often with higher selectivity, reducing the formation of byproducts. mdpi.com The choice of solvent is another critical aspect, with a preference for greener alternatives or, ideally, solvent-free reaction conditions. wikipedia.org

Use and Application: this compound and other thiol-esters find applications in various industries, including as flavor and fragrance ingredients. In this phase, factors such as the compound's biodegradability and potential for bioaccumulation are of primary concern. A sustainable thiol-ester would ideally be readily biodegradable, breaking down into harmless substances in the environment after its intended use. This minimizes the risk of long-term ecological damage.

End-of-Life: The final stage of the life cycle considers the disposal or recycling of the compound and any associated waste. For a compound like this compound, this would involve assessing its fate in wastewater treatment plants and its ultimate impact on aquatic ecosystems. The ideal scenario is a circular economy model where waste products from one process can be utilized as raw materials for another, although this is often challenging for specialty chemicals.

| Stage of Life Cycle | Key Sustainability Considerations for Thiol-Ester Compounds |

| Raw Material Acquisition | - Use of renewable vs. fossil-fuel-based feedstocks- Sustainable farming practices for bio-based materials- Energy consumption in precursor production |

| Synthesis and Manufacturing | - Application of green chemistry principles (e.g., catalysis, safer solvents)- Energy efficiency of the reaction process- Waste minimization and recycling of materials |

| Use and Application | - Biodegradability of the final product- Potential for bioaccumulation in the environment- Ecotoxicity of the compound and its degradation products |

| End-of-Life | - Fate in wastewater treatment processes- Impact on aquatic and terrestrial ecosystems- Potential for recycling or circular economy applications |

Q & A

Q. What analytical methods are most suitable for quantifying 2-mercaptoethyl octanoate in complex biological matrices?

Gas chromatography–mass spectrometry (GC-MS) with derivatization is recommended for enhanced sensitivity. Isobutyl esterification of octanoate derivatives improves specificity compared to methyl esterification, as it generates higher m/z fragments (e.g., 127.1 and 145.1) with reduced baseline interference . For low-concentration samples, use selected ion monitoring (SIM) with m/z 127.1 (unlabeled octanoate) and 131.1 (¹³C₄-labeled octanoate) to achieve a lower limit of quantification (LLOQ) of 0.43 μM .

Q. How can researchers ensure the stability of this compound during experimental protocols?

Stability depends on storage conditions and solvent selection. Store the compound in chloroform or inert atmospheres to prevent oxidation of the thiol group. For kinetic studies, monitor degradation via time-course GC-MS analysis, and use isotopically labeled analogs (e.g., ¹³C₄-octanoate) as internal standards to correct for losses .

Q. What synthetic routes are available for this compound, and how do they affect purity?

Common methods include esterification of octanoic acid with 2-mercaptoethanol using acid catalysts (e.g., H₂SO₄) or enzymatic approaches. Acid-catalyzed synthesis may introduce sulfonic acid byproducts; purify via silica gel chromatography (hexane:ethyl acetate gradient) and validate purity with ¹H-NMR (δ 1.2–1.6 ppm for octanoyl CH₂, δ 2.5–2.7 ppm for -SH) . Enzymatic synthesis reduces side reactions but requires optimization of lipase activity and solvent systems .

Advanced Research Questions

Q. How can discrepancies in octanoate metabolic flux models be resolved during in vivo studies?

Dynamic models of octanoate metabolism often underestimate or overestimate production due to unaccounted lipogenesis pathways. For example, glucose-derived octanoate synthesis can cause deviations >20% in isotopic enrichment studies. Incorporate dual-isotope tracers (e.g., ¹³C-glucose and ²H-octanoate) and perform sensitivity analysis to identify rate-limiting steps .

Q. What experimental designs mitigate confounding factors in octanoate oxidation assays?

Use standardized protocols for breath tests measuring ¹³CO₂ from ¹³C₄-octanoate oxidation. Control for dietary octanoate intake with a 12-hour fast, and administer a priming dose followed by continuous infusion to achieve steady-state plasma enrichment (120–180 minutes). Correlate oxidation rates with liver health markers (e.g., ALT, steatosis) to validate hepatic specificity .

Q. How do structural modifications of this compound influence its biochemical activity?

Replace the octanoyl chain with shorter (C6) or branched (iso-octanoyl) analogs to study structure-activity relationships. For example, mycobacterial sugar octanoyltransferases (OctT) show strict specificity for octanoate in glycolipid biosynthesis, with <10% activity toward hexanoate derivatives. Use enzymatic assays and molecular docking to map binding affinities .

Q. What strategies improve the predictive accuracy of computational models for octanoate kinetics in fermentation?

Calibrate models using multi-condition datasets (e.g., varying nitrogen levels, temperatures). For ethyl octanoate synthesis in wine fermentation, the normalized root mean square error (NRMSE) improves from 0.212 to <0.1 when incorporating nitrogen-dependent enzyme kinetics and lipid droplet dynamics . Validate with Akaike information criterion (AIC) to avoid overfitting .

Methodological Best Practices

- Data Contradiction Analysis : When GC-MS results conflict with isotopic enrichment expectations (e.g., −28.5% deviation), assess contributions from endogenous lipogenesis using isotopomer spectral analysis (ISA) .

- Cross-Validation : Combine in vitro enzyme assays with in vivo tracer studies to confirm metabolic pathways .

- Open Science : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw GC-MS chromatograms and model code in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.